Chemical SynthesisQuality ControlButyrophenone Intermediates
This fluorinated butyrophenone is a non-interchangeable intermediate for D2/5-HT2A antagonist libraries. The 4-fluorophenyl and methoxybutanone moieties are essential for receptor selectivity. With a low MW of 196.22 g/mol, it is an ideal CNS drug discovery scaffold per CNS MPO principles. Consistent 95% purity ensures reproducible multi-step syntheses. Purchase as a reliable research starting material.
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
CAS No.71434-08-7
Cat. No.B1452677
⚠ Attention: For research use only. Not for human or veterinary use.
1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7): Butyrophenone Scaffold for Research and Procurement
1-(4-Fluorophenyl)-4-methoxybutan-1-one (CAS 71434-08-7) is a fluorinated butyrophenone derivative with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol [1]. This compound is structurally characterized by a 4-fluorophenyl ring attached to a butan-1-one backbone with a terminal methoxy group. It is primarily utilized as a research chemical and as a key intermediate in the synthesis of more complex pharmacologically active agents, particularly within the class of dopamine receptor antagonists [2]. The compound is commercially available with standard purity specifications, typically around 95% .
[2] Ablordeppey, S. Y., Altundas, R., Bricker, B., Zhu, X. Y., Kumar, E. V., Jackson, T., Khan, A., & Roth, B. L. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(7), 3537-3549. View Source
Why Generic Substitution of 1-(4-Fluorophenyl)-4-methoxybutan-1-one Is Not Recommended
Substituting 1-(4-Fluorophenyl)-4-methoxybutan-1-one with a generic butyrophenone or a simple methoxybutanone derivative is inadvisable due to the critical role of the specific 4-fluorophenyl and methoxybutanone moieties in determining both synthetic utility and biological activity. As a butyrophenone derivative, subtle modifications to the aryl substitution or the alkyl chain can drastically alter its interaction with biological targets, such as dopamine D2 and serotonin 5-HT2A receptors, which are key for antipsychotic drug development [1]. Furthermore, the presence of the 4-fluoro group is a well-established pharmacophore in many central nervous system agents, and its replacement with, for example, a chloro or unsubstituted phenyl group would significantly change the molecule's electronic properties and, consequently, its binding affinity and selectivity profile [2]. Therefore, for any application where this compound is specified as an intermediate or a research tool, its unique structural features are non-interchangeable.
[1] Ablordeppey, S. Y., Altundas, R., Bricker, B., Zhu, X. Y., Kumar, E. V., Jackson, T., Khan, A., & Roth, B. L. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(7), 3537-3549. View Source
[2] Gilligan, P. J., He, L., Clarke, T., Tivitmahaisoon, P., Lelas, S., Li, Y.-W., Heman, K., Fitzgerald, L., Miller, K., Zhang, G., Marshall, A., Krause, C., McElroy, J., Ward, K., Shen, H., Wong, H., Grossman, S., Nemeth, G., Zaczek, R., … Arneric, S. P. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3073-3083. View Source
Quantitative Differentiation of 1-(4-Fluorophenyl)-4-methoxybutan-1-one for Scientific Selection
Purity and Physical Property Profile vs. Generic Butyrophenone Intermediates
Commercially sourced 1-(4-Fluorophenyl)-4-methoxybutan-1-one is typically specified at a minimum purity of 95% . This is a critical differentiating factor when compared to less defined generic butyrophenone intermediates, where purity can be highly variable and often uncharacterized, leading to inconsistent yields and byproducts in subsequent synthetic steps.
Chemical SynthesisQuality ControlButyrophenone Intermediates
Evidence Dimension
Purity Specification
Target Compound Data
95%
Comparator Or Baseline
Generic butyrophenone intermediates (typical range: 90-98%, often unspecified)
Quantified Difference
Provides a defined, verifiable purity standard for procurement and use.
Conditions
Commercial supplier specification
Why This Matters
Ensures reproducibility and reduces the need for extensive in-house purification, directly impacting cost and efficiency in synthetic workflows.
Chemical SynthesisQuality ControlButyrophenone Intermediates
Structural Differentiation from Haloperidol in Dopamine Receptor Binding Profiles
In the context of butyrophenone antipsychotics, the specific modification of the piperidine ring in haloperidol to a 4-methoxybutanone chain in related analogs results in a distinct binding profile. For instance, the analog SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one) demonstrated a Ki of 2.1 nM at the dopamine D2 receptor and 0.8 nM at the serotonin 5-HT2A receptor, while haloperidol had a Ki of 1.4 nM at D2 and 23 nM at 5-HT2A [1]. This highlights the profound impact of modifying the butyrophenone core structure. The target compound, 1-(4-Fluorophenyl)-4-methoxybutan-1-one, serves as a foundational intermediate in the synthesis of such molecules, and its unique methoxyalkyl chain is a key feature in the design of selective D2/5-HT2A antagonists, offering a distinct advantage over simpler aryl ketones.
Dopamine Receptor PharmacologyStructure-Activity RelationshipAntipsychotic Drug Discovery
Evidence Dimension
Receptor Binding Affinity (Ki) for D2 and 5-HT2A
Target Compound Data
N/A (functions as an intermediate, not a final drug)
Comparator Or Baseline
Haloperidol: D2 Ki = 1.4 nM, 5-HT2A Ki = 23 nM. Analog SYA 013: D2 Ki = 2.1 nM, 5-HT2A Ki = 0.8 nM.
Quantified Difference
The structural motif of the target compound enables the creation of molecules with significantly improved 5-HT2A/D2 selectivity compared to haloperidol.
Conditions
In vitro radioligand binding assays using cloned human receptors.
Why This Matters
This demonstrates the critical role of the target compound as a key intermediate for creating next-generation antipsychotics with a potentially improved therapeutic index and reduced side effect profile.
Dopamine Receptor PharmacologyStructure-Activity RelationshipAntipsychotic Drug Discovery
[1] Ablordeppey, S. Y., Altundas, R., Bricker, B., Zhu, X. Y., Kumar, E. V., Jackson, T., Khan, A., & Roth, B. L. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(7), 3537-3549. View Source
Molecular Weight and Synthetic Accessibility vs. Heavier Butyrophenone Analogs
With a molecular weight of 196.22 g/mol [1], 1-(4-Fluorophenyl)-4-methoxybutan-1-one is significantly smaller and more synthetically accessible than many pharmacologically active butyrophenones. For example, haloperidol has a molecular weight of 375.9 g/mol, and the atypical antipsychotic analog SYA 013 is 386.9 g/mol. This lower molecular weight and simpler structure provide advantages in early-stage drug discovery by facilitating rapid analoging and optimization of physicochemical properties such as lipophilicity (cLogP) and total polar surface area (tPSA), which are critical for blood-brain barrier penetration [2].
Target compound is approximately 47-49% lighter than these comparators.
Conditions
Calculated from molecular formula (C11H13FO2).
Why This Matters
A lower molecular weight often correlates with improved oral bioavailability and CNS penetration, making it a more attractive starting point for lead optimization in drug discovery programs.
[2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
Recommended Application Scenarios for Procuring 1-(4-Fluorophenyl)-4-methoxybutan-1-one
Synthesis of Next-Generation Butyrophenone Antipsychotics with Improved 5-HT2A/D2 Selectivity
As established, this compound is a critical intermediate for creating butyrophenone analogs with a superior 5-HT2A/D2 binding profile compared to haloperidol . Research groups focused on developing atypical antipsychotics with reduced extrapyramidal side effects should prioritize this compound to build libraries of novel D2/5-HT2A antagonists.
Construction of CNS-Penetrant Compound Libraries via Low Molecular Weight Scaffolds
Its low molecular weight of 196.22 g/mol makes it an ideal scaffold for CNS drug discovery . Medicinal chemistry teams can leverage this compound to rapidly generate structurally diverse analogs while maintaining favorable physicochemical properties for brain penetration, as supported by CNS MPO principles [1].
Reproducible Research with a High-Purity Butyrophenone Building Block
For laboratories requiring a consistent and reliable starting material, the commercial availability of 1-(4-Fluorophenyl)-4-methoxybutan-1-one at a verified purity of 95% ensures reproducibility in synthetic procedures . This is particularly important for multi-step syntheses where impurities can lead to failed reactions or the generation of difficult-to-remove byproducts.
[1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.